4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of methoxy, hydroxy, and methyl groups through various organic reactions such as alkylation, hydroxylation, and methylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent due to its unique structural features.
Biochemical Studies: Used in studies to understand its interaction with biological molecules.
Industry
Material Science:
Chemical Engineering: Use in the design of new chemical processes and products.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-ONE
Uniqueness
The uniqueness of 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H25N3O5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O5/c1-13-5-7-16(28)15(11-13)20-19-21(25-24-20)23(29)26(9-4-10-27)22(19)14-6-8-17(30-2)18(12-14)31-3/h5-8,11-12,22,27-28H,4,9-10H2,1-3H3,(H,24,25) |
InChI Key |
PIEYFPBNYPHQAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.